Tyr-Pro-Phe
Overview
Description
Synthesis Analysis
The synthesis of polypeptides with specific sequences involves the polymerization of amino acid esters, as demonstrated in the synthesis of a polypeptide having the repeating sequence (Tyr-Ala-Glu)n. This particular polypeptide was synthesized by polymerizing the N-hydroxysuccinimide ester of O-benzyl-L-tyrosyl-L-alanyl-γ-benzyl-L-glutamate. Subsequent removal of the benzyl protective groups was achieved using hydrogen bromide, yielding a polymer with an average molecular weight of over 60,000, which corresponds to more than 500 amino acid residues per polypeptide chain .
Molecular Structure Analysis
The molecular structure of the dipeptide L-proline-tyrosine (Pro-Tyr) has been extensively studied. Conformational analysis through molecular mechanics and ab initio calculations revealed the energetically preferred conformations of the Pro-Tyr dipeptide. A total of 108 possible conformations were investigated, and the most stable ones were identified using Ramachandran maps. The optimized molecular structure of the Pro-Tyr dipeptide in its ground electronic state was determined using density functional theory with B3LYP functional and 6-31G(d,p) and 6-31++G(d,p) basis sets. Additionally, dimeric forms of the dipeptide were formed and analyzed to determine their energetically preferred conformations .
Chemical Reactions Analysis
The polypeptide poly(Tyr-Ala-Glu) exhibits a pH-dependent conformational change. At low pH, it assumes an α-helical structure, while at high pH, it transitions to a random coil conformation. This transition occurs at pH 6 in the absence of salt and pH 11 in the presence of salt. The stability of the helical conformation is proposed to be due to hydrogen bonding between the carboxylate group of the ith glutamic acid residue and the hydroxyl group of the (i + 4)th tyrosine residue. The complex optical rotatory dispersion (ORD) of the helical poly(Tyr-Ala-Glu) is attributed to the superposition of the ORD of an α-helix and that of a regular array of phenolic chromophores, which results from the immobilization of the aromatic rings in the specific structure of the polymer .
Physical and Chemical Properties Analysis
The physical and chemical properties of the Pro-Tyr dipeptide were investigated through vibrational spectroscopy. The fundamental vibrational wavenumbers, infrared (IR) intensities, and Raman activities of the global conformation of both monomeric and dimeric forms of the dipeptide were calculated. These theoretical results were then compared with the experimental vibrational spectra of solid Pro-Tyr dipeptide. The total energy distributions (TED) of the vibrational modes were calculated using Scaled Quantum Mechanical (SQM) analysis, which facilitated the vibrational assignment based on the calculated TED of the modes .
Scientific Research Applications
Protein Metabolism Studies
A study by Mason et al. (2017) developed a compartmental mathematical model using stable isotopes of phenylalanine (Phe) and tyrosine (Tyr) to study whole body protein metabolism in humans. This model helps estimate the flux from Phe to Tyr and provides insights into whole body protein synthesis and breakdown in health and disease.
HIV-1 Protease Research
Moore et al. (1989) discovered that oligopeptides containing Tyr/Phe-Pro sequences are substrates for the HIV-1 protease. This finding, detailed in their paper, is significant for understanding the mechanism of the HIV-1 protease and developing inhibitors for potential AIDS treatment (Moore et al., 1989).
Studies on Copper(II) Complexes
The tetrapeptides Tyr-Gly-Pro-Phe and Phe-Gly-Pro-Tyr were synthesized and their complexes with Cu2+ studied by Livera et al. (1988). These studies are crucial for understanding the coordination chemistry of peptides containing Tyr and Phe residues (Livera et al., 1988).
Radiobiological Research
Zhang et al. (2014) used Surface Enhanced Raman Scattering (SERS) to study the transformation of phenylalanine to tyrosine under particle irradiation, shedding light on the interaction between particle radiation and biological systems (Zhang et al., 2014).
Diagnostic Methods for PKU
Studies by Mo et al. (2013) and Deng et al. (2002) developed methods for the determination of Phe and Tyr in blood samples, which are important for diagnosing conditions like phenylketonuria (PKU) (Mo et al., 2013); (Deng et al., 2002).
Peptide Conformational Studies
A study by Kălmăn et al. (1996) involved the separation and identification of peptide conformers containing Tyr-Pro sequences, providing insights into peptide structure and function (Kălmăn et al., 1996).
Amino Acid Kinetics in Nutrition
Cortiella et al. (1992) investigated the kinetics of Phe and Tyr in relation to altered protein and amino acid intakes in humans, contributing to our understanding of amino acid metabolism in nutritional science (Cortiella et al., 1992).
properties
IUPAC Name |
2-[[1-[2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5/c24-18(13-16-8-10-17(27)11-9-16)22(29)26-12-4-7-20(26)21(28)25-19(23(30)31)14-15-5-2-1-3-6-15/h1-3,5-6,8-11,18-20,27H,4,7,12-14,24H2,(H,25,28)(H,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMWNNJFKNDKQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405408 | |
Record name | Tyr-Pro-Phe | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tyr-Pro-Phe | |
CAS RN |
72122-59-9 | |
Record name | Tyr-Pro-Phe | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.